An In-depth Technical Guide to 3-Amino-4-(diethylamino)benzenesulfonamide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Amino-4-(diethylamino)benzenesulfonamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 3-Amino-4-(diethylamino)benzenesulfonamide. As a member of the sulfonamide class of compounds, it holds significant interest for researchers in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical characteristics, and a detailed, rationalized synthetic protocol. Furthermore, it explores its prospective utility, particularly as a scaffold for the design of carbonic anhydrase inhibitors, drawing parallels with structurally related compounds. Safety and handling precautions are also addressed to ensure its proper use in a laboratory setting.
Introduction
3-Amino-4-(diethylamino)benzenesulfonamide is an aromatic sulfonamide characterized by a benzene ring substituted with a primary amino group, a diethylamino group, and a sulfonamide moiety. The unique arrangement of these functional groups imparts specific electronic and steric properties to the molecule, making it a valuable intermediate in organic synthesis and a potential candidate for biological evaluation. The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents, including antibacterial, and diuretic drugs.[1] Notably, primary sulfonamides are renowned as effective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various physiological and pathological processes.[1] The presence of amino substituents on the benzene ring allows for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery and other applications. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.
Physicochemical Properties
Table 1: Physicochemical Properties of 3-Amino-4-(dimethylamino)benzenesulfonamide (CAS No. 851175-91-2) [1][2]
| Property | Value | Source |
| Molecular Formula | C8H13N3O2S | PubChem[1][2] |
| Molecular Weight | 215.28 g/mol | PubChem[2] |
| XLogP3 | -0.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Exact Mass | 215.07284784 Da | PubChem[2] |
| Topological Polar Surface Area | 97.8 Ų | PubChem[2] |
| Heavy Atom Count | 14 | PubChem[2] |
| Complexity | 283 | PubChem[2] |
Note: These properties are for the dimethylamino analog and should be used as an estimation for the diethylamino compound. The increased alkyl chain length in the diethylamino derivative would likely lead to a slightly higher molecular weight and a greater XLogP3 value, indicating increased lipophilicity.
Synthesis of 3-Amino-4-(diethylamino)benzenesulfonamide
A robust and logical synthetic route to 3-Amino-4-(diethylamino)benzenesulfonamide can be designed based on established organic chemistry principles, particularly electrophilic aromatic substitution and functional group manipulations. The following multi-step protocol provides a rational approach to its preparation.
Rationale for the Synthetic Strategy
The synthesis hinges on the strategic introduction of the three key functional groups onto the benzene ring. A common and effective approach involves the initial sulfonation of a substituted aniline, followed by amination and subsequent functional group modifications. The diethylamino group is an ortho, para-director; however, direct functionalization of N,N-diethylaniline can be complex. A more controlled approach starts with a precursor that allows for the sequential and regioselective introduction of the required groups.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 3-Amino-4-(diethylamino)benzenesulfonamide.
Detailed Experimental Protocol
Step 1: Sulfonation of N,N-diethylaniline
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To a stirred solution of N,N-diethylaniline, add concentrated sulfuric acid dropwise at a low temperature (0-5 °C) to control the exothermic reaction.
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After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to the appropriate temperature (typically 100-120 °C) for several hours to drive the sulfonation to completion.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture onto ice to precipitate the product, 4-(diethylamino)benzenesulfonic acid.
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Filter the precipitate, wash with cold water, and dry.
Step 2: Chlorination to form 4-(diethylamino)benzenesulfonyl chloride
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Treat the dried 4-(diethylamino)benzenesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This reaction is typically performed in an inert solvent or neat.
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Heat the mixture under reflux until the evolution of gas ceases, indicating the completion of the reaction.
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Carefully remove the excess chlorinating agent by distillation under reduced pressure.
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The resulting crude 4-(diethylamino)benzenesulfonyl chloride can be used in the next step without further purification.
Step 3: Amination to form 4-(diethylamino)benzenesulfonamide
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Add the crude 4-(diethylamino)benzenesulfonyl chloride portion-wise to a cooled, concentrated aqueous ammonia solution with vigorous stirring.
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Continue stirring for a few hours at room temperature to ensure complete amination.
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The solid product, 4-(diethylamino)benzenesulfonamide, will precipitate out of the solution.
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Filter the product, wash thoroughly with water to remove any unreacted ammonia and ammonium chloride, and dry.
Step 4: Nitration of 4-(diethylamino)benzenesulfonamide
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Dissolve the 4-(diethylamino)benzenesulfonamide in concentrated sulfuric acid at a low temperature.
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Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature to control the reaction. The diethylamino group is an activating, ortho, para-director, and the sulfonamide is a deactivating, meta-director. The nitration is expected to occur at the position ortho to the activating diethylamino group.
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After the addition, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).
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Pour the reaction mixture onto ice to precipitate the 3-nitro-4-(diethylamino)benzenesulfonamide.
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Filter, wash with water, and dry the product.
Step 5: Reduction of the Nitro Group
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Reduce the nitro group of 3-nitro-4-(diethylamino)benzenesulfonamide to a primary amine. This can be achieved through various methods, such as:
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Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
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Chemical reduction using a metal in acidic media, such as tin (Sn) in concentrated hydrochloric acid.
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After the reaction is complete, neutralize the reaction mixture (if an acid was used for reduction) to precipitate the final product.
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Isolate the 3-Amino-4-(diethylamino)benzenesulfonamide by filtration.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.
Potential Applications
While specific applications for 3-Amino-4-(diethylamino)benzenesulfonamide are not extensively documented, its chemical structure suggests several areas of potential utility, primarily in medicinal chemistry and dye synthesis.
Intermediate for Carbonic Anhydrase Inhibitors
The primary sulfonamide group is a key zinc-binding group in a vast number of carbonic anhydrase inhibitors.[1] The amino and diethylamino groups on the benzene ring provide excellent handles for chemical modification, allowing for the introduction of various "tail" moieties. This "tail" can be tailored to interact with specific residues within the active site of different carbonic anhydrase isoforms, potentially leading to the development of potent and selective inhibitors.[3] The synthesis of derivatives from the amino group could lead to novel compounds with therapeutic potential in conditions where carbonic anhydrase activity is dysregulated, such as glaucoma, epilepsy, and certain types of cancer.[1][4]
Caption: Role as a scaffold for carbonic anhydrase inhibitors.
Precursor in Dye Synthesis
Aromatic amines are fundamental building blocks in the synthesis of azo dyes. The primary amino group in 3-Amino-4-(diethylamino)benzenesulfonamide can be diazotized and then coupled with various aromatic compounds (coupling components) to produce a wide range of colored compounds. The diethylamino group acts as a strong auxochrome, which can enhance and modify the color of the resulting dye. The sulfonamide group can also influence the dye's properties, such as its solubility and affinity for different fibers. A related compound, 3-amino-4-hydroxybenzenesulfonamide, is known for its utility in dye applications.[3]
Safety and Handling
Hazard Statements (based on dimethylamino analog): [2]
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H318: Causes serious eye damage.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Precautionary Measures:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. If on skin, wash with plenty of soap and water. If swallowed or inhaled, seek medical attention.
Conclusion
3-Amino-4-(diethylamino)benzenesulfonamide is a versatile chemical intermediate with significant potential, particularly in the field of medicinal chemistry as a scaffold for the development of novel carbonic anhydrase inhibitors. Its synthesis, while requiring a multi-step process, is achievable through well-established chemical transformations. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an attractive starting material for the creation of diverse molecular libraries. Further research into the specific biological activities and material properties of this compound and its derivatives is warranted to fully explore its potential.
References
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PubChem. 3-Amino-4-(dimethylamino)benzenesulfonamide. National Center for Biotechnology Information. [Link]
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Gedgaudas, R., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(13), 4235. [Link]
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Vaškevičienė, I., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17379. [Link]
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SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. [Link]
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Angeli, A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Medicinal Chemistry, 12(9), 1536-1550. [Link]


